Proinsulin C-Peptide (55-89) human

描述

Historical Context of Proinsulin and C-Peptide Discovery

The journey to understanding Proinsulin C-Peptide began with the quest to unravel the biosynthesis of insulin (B600854). In 1965, studies on a human insulinoma provided the first evidence for a larger precursor molecule to insulin. nih.gov This precursor, a single polypeptide chain, was officially designated "proinsulin" in 1967 by Donald F. Steiner and his colleagues. nih.govnih.govd-nb.info This discovery was a landmark in endocrinology, establishing the broader concept of prohormones—precursor molecules that require processing to become active hormones. nih.govd-nb.info

Further research isolated and determined the structure of proinsulin from bovine and porcine sources, confirming that it contained the A and B chains of insulin linked by a connecting segment. nih.gov This connecting segment was named the C-peptide. The complete amino acid sequence of human C-peptide was determined in 1971. wikipedia.org The development of a specific immunoassay for C-peptide in 1969, and its first documented clinical use in 1972, marked a significant milestone. nih.govwikipedia.org This allowed researchers and clinicians to use C-peptide levels as a reliable marker of endogenous insulin secretion, a practice that continues to be crucial in diabetes research and management. nih.govwikipedia.org

| Key Historical Milestones | Year | Significance |

| First evidence for a prohormone of insulin | 1965 | Initiated the research into insulin biosynthesis. nih.gov |

| Designation of "Proinsulin" | 1967 | Formally named the insulin precursor molecule. nih.govd-nb.info |

| First chemical synthesis of porcine C-peptide | 1968 | Enabled further experimental studies. nih.gov |

| Development of C-peptide immunoassay | 1969 | Allowed for the detection of C-peptide in human serum. nih.gov |

| Determination of human C-peptide sequence | 1971 | Provided the primary structure for human C-peptide. wikipedia.org |

| First documented use of C-peptide test | 1972 | Established its clinical utility as a marker of insulin secretion. wikipedia.org |

| Discovery of proinsulin processing enzymes (PC2, PC1/3) | 1990-1991 | Identified the specific proteases responsible for cleaving proinsulin. nih.gov |

Biological Origin and Significance within Pancreatic Islets

Proinsulin C-Peptide (55-89) human originates in the beta cells of the pancreas, specifically within the islets of Langerhans. wikipedia.orgmdpi.com It is an integral part of the proinsulin molecule, which is the precursor to mature insulin. mdpi.com The synthesis of insulin begins with preproinsulin, which is translocated into the endoplasmic reticulum where its signal sequence is cleaved to form proinsulin. wikipedia.org

The C-peptide segment plays a critical structural role by connecting the insulin A-chain to its B-chain, facilitating the correct folding of the proinsulin molecule and the formation of its essential disulfide bonds. eurogentec.comd-nb.infowikipedia.org After folding, proinsulin is transported to the Golgi apparatus and packaged into secretory granules. mdpi.com Within these granules, a series of proteolytic enzymes, primarily prohormone convertases PC1/3 and PC2, along with carboxypeptidase E (CPE), cleave the C-peptide from the proinsulin molecule. anaspec.comnih.govnih.govmdpi.com This cleavage occurs at the flanking basic amino acid residues (Arg-Arg and Lys-Arg), releasing the mature, active insulin molecule and the free C-peptide. anaspec.comeurogentec.com

Crucially, both insulin and C-peptide are stored in these secretory granules and are released into the portal circulation in equimolar amounts upon stimulation of the beta cells, for instance, by high blood glucose levels. anaspec.comeurogentec.comwikipedia.orgnih.gov While insulin is rapidly metabolized, C-peptide has a longer half-life, making its measurement a stable and reliable indicator of pancreatic beta-cell function and insulin secretion. anaspec.comeurogentec.commdpi.com

Overview of Academic Research Trajectories for the Peptide

Initially, academic interest in C-peptide was almost exclusively centered on its utility as a biomarker for insulin secretion. wikipedia.org This was invaluable for distinguishing between type 1 and type 2 diabetes and for understanding the pathophysiology of these conditions. wikipedia.org However, beginning in the late 20th and early 21st centuries, research began to uncover that C-peptide was not biologically inert but a bioactive peptide in its own right. d-nb.infowikipedia.org

A significant trajectory of research has focused on the physiological effects of C-peptide, particularly in the context of diabetes complications. Studies have demonstrated that C-peptide can ameliorate diabetic nephropathy and neuropathy in animal models and in patients with type 1 diabetes. wikipedia.orgnih.gov This line of inquiry has explored the peptide's ability to improve renal function, reduce urinary albumin excretion, and restore nerve function. wikipedia.orgnih.gov

Another major research avenue has been the elucidation of C-peptide's mechanism of action at the cellular level. It is now understood that C-peptide binds to a specific G-protein-coupled receptor on the surface of various cell types, including endothelial and renal tubular cells. anaspec.comeurogentec.com This binding initiates a cascade of intracellular signaling events, including an influx of calcium and the activation of key enzyme systems like Na+/K+-ATPase and endothelial nitric oxide synthase (eNOS). sigmaaldrich.comanaspec.comeurogentec.com Furthermore, research has shown C-peptide's involvement in activating multiple signaling pathways such as the mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways. anaspec.comeurogentec.comnih.gov

More recent research has also investigated the anti-inflammatory properties of C-peptide and its role in protecting against endothelial dysfunction. wikipedia.orgmdpi.comphysiology.org Studies have shown it can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in hyperglycemic conditions. mdpi.comphysiology.org Concurrently, there is an ongoing investigation into abnormalities in proinsulin processing in individuals with long-standing type 1 diabetes. nih.gov This research has revealed that inflammation can reduce the expression of the enzymes that process proinsulin, leading to altered ratios of proinsulin to C-peptide and providing new insights into the progressive nature of beta-cell dysfunction. nih.gov

| Research Area | Key Findings | Associated Signaling Pathways/Mechanisms |

| Biomarker of Insulin Secretion | C-peptide levels accurately reflect endogenous insulin production. anaspec.comwikipedia.orgmdpi.com | Equimolar secretion with insulin from pancreatic beta cells. eurogentec.comwikipedia.orgnih.gov |

| Diabetic Complications | Ameliorates diabetic nephropathy and neuropathy. wikipedia.orgnih.gov | Improvement of renal and nerve function. nih.gov |

| Cellular Signaling | Binds to a specific G-protein-coupled receptor. anaspec.comeurogentec.com | Ca2+ influx, MAPK, ERK, JNK, Na+/K+-ATPase, eNOS activation. anaspec.comeurogentec.comnih.gov |

| Endothelial Function | Protects against high-glucose-induced endothelial apoptosis and dysfunction. mdpi.comphysiology.org | Reduction of ROS, activation of AMPK, inhibition of NF-κB pathway. nih.govphysiology.org |

| Proinsulin Processing | Proinflammatory cytokines reduce the expression of processing enzymes in beta cells. nih.gov | Reduced levels of PC1/3, PC2, and CPE leading to increased proinsulin/C-peptide ratio. nih.gov |

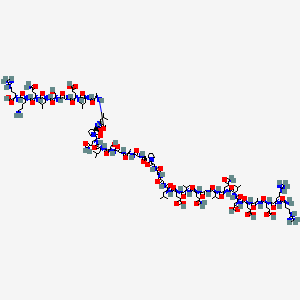

Structure

2D Structure

属性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPNOJXFZHBCTB-ZCUALFGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H259N49O52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745469 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11097-48-6 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Biology of Proinsulin C Peptide 55 89 Human

Biosynthetic Pathways and Post-Translational Processing

The journey of proinsulin C-peptide (55-89) human begins as an integral part of its precursor molecule, proinsulin. Synthesized in the beta cells of the pancreas, proinsulin is a single polypeptide chain that ensures the correct folding and formation of disulfide bonds for the mature insulin (B600854) molecule. wikipedia.orgwikipedia.orgeurogentec.comnih.gov

Proinsulin Cleavage Mechanisms and C-Peptide Release

Following its synthesis on ribosomes associated with the rough endoplasmic reticulum, preproinsulin is translocated into the endoplasmic reticulum lumen. wikipedia.orgyoutube.com Here, the signal peptide is cleaved, yielding proinsulin. wikipedia.org Proinsulin is then transported to the Golgi apparatus and packaged into secretory vesicles. wikipedia.orgwikipedia.orgresearchgate.net Within these maturing granules, proinsulin undergoes proteolytic cleavage at two specific sites, releasing the C-peptide and the mature insulin molecule, which consists of the A and B chains linked by disulfide bonds. wikipedia.orgwikipedia.orgresearchgate.net This process ensures that equimolar amounts of C-peptide and insulin are secreted into the portal circulation. wikipedia.orgresearchgate.net

The cleavage of proinsulin occurs at dibasic amino acid pairs. Specifically, the junction between the B-chain and the C-peptide is at Arg31-Arg32, while the junction between the C-peptide and the A-chain is at Lys64-Arg65. wikipedia.orgnih.gov The region immediately C-terminal to the B-chain/C-peptide cleavage site is well-conserved and plays a crucial role in the processing of proinsulin. core.ac.uk

Enzymatic Components Involved in Maturation

The maturation of proinsulin into insulin and C-peptide is a multi-step enzymatic process. The key enzymes involved are prohormone convertases (PCs) and carboxypeptidase E.

Prohormone Convertases (PCs): Two main endoproteases, PC2 and PC1/3 (also known as PC3), are responsible for the initial cleavage of proinsulin. youtube.comresearchgate.netnih.gov PC1/3 primarily cleaves at the Arg31-Arg32 junction between the B-chain and C-peptide, while PC2 cleaves at the Lys64-Arg65 junction between the C-peptide and the A-chain. nih.gov In non-endocrine cells, another enzyme called furin can also cleave proinsulin, particularly if its recognition motifs are present. bioscientifica.com

Carboxypeptidase E (CPE): After the initial cleavage by PCs, carboxypeptidase E, an exopeptidase, removes the C-terminal basic residues (arginine and lysine) from the newly formed ends of the insulin chains and the C-peptide. youtube.comnih.gov

Table 1: Key Enzymes in Proinsulin Maturation

| Enzyme | Type | Cleavage Site | Function |

|---|---|---|---|

| Prohormone Convertase 1/3 (PC1/3) | Endoprotease | Arg31-Arg32 (B-chain/C-peptide junction) | Initial cleavage of proinsulin. nih.gov |

| Prohormone Convertase 2 (PC2) | Endoprotease | Lys64-Arg65 (C-peptide/A-chain junction) | Initial cleavage of proinsulin. nih.gov |

| Carboxypeptidase E (CPE) | Exopeptidase | C-terminal basic residues | Trims basic amino acids after initial cleavage. youtube.comnih.gov |

| Furin | Endoprotease | Arg-X-Lys/Arg-Arg | Can cleave proinsulin in non-endocrine cells. bioscientifica.com |

Conformational States and Dynamic Properties

While historically considered biologically inert, recent research has revealed that proinsulin C-peptide possesses distinct structural features and dynamic properties that are crucial for its function.

Solution Structures and Spectroscopic Characterization

In aqueous solutions, human proinsulin C-peptide does not adopt a single, rigid tertiary structure but rather exists as an ensemble of non-random structures with defined local conformations. nih.govacs.org Spectroscopic studies, particularly 2D NMR spectroscopy, have been instrumental in characterizing these conformational states. nih.gov

These studies indicate that the C-peptide has a flexible architecture. d-nb.info The N-terminal region (residues 2-5) tends to form a type I beta-turn, while the C-terminal region (residues 27-31) is the most structured part of the molecule, featuring a type III' beta-turn. nih.gov The central regions of the peptide (residues 9-12, 15-18, and 22-25) show a propensity to form beta-bends. nih.gov The C-terminal pentapeptide (EGSLQ) has been suggested to be the active site of the molecule. nih.govnih.gov

Mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), have also been employed to characterize the C-peptide and its interactions, for instance, with metal ions like zinc (Zn(II)). nih.govrsc.org

Peptide Conformation-Function Relationships in Molecular Recognition

The conformation of C-peptide is directly linked to its biological activity and its ability to be recognized by other molecules, including potential receptors. Although a specific receptor has not been definitively identified, evidence suggests the existence of a G-protein-coupled receptor. nih.govnih.govphysiology.org

The binding of C-peptide to cell membranes is stereospecific. physiology.org The C-terminal pentapeptide, EGSLQ, has been shown to mimic several of the effects of the full-length peptide, and the glutamic acid (Glu27) residue within this pentapeptide is critical for these interactions. nih.govnih.gov Studies have shown that mutating this glutamic acid to alanine (B10760859) results in a significant loss of activity. nih.gov This highlights the importance of specific amino acid residues and their conformation in the molecular recognition and function of C-peptide.

Furthermore, the interaction of C-peptide with metal ions, such as zinc, can influence its secondary structure and facilitate its binding to cell membranes. acs.org Collision-induced dissociation-tandem mass spectrometry (CID-MS/MS) has indicated multiple binding sites for Zn(II) localized at acidic residues within the peptide sequence. nih.govrsc.org

Table 2: Structural Features and Functional Implications of Human Proinsulin C-Peptide

| Structural Region | Conformational Tendency | Functional Implication | Reference |

|---|---|---|---|

| N-terminal (residues 2-5) | Type I beta-turn | Contributes to overall structure. | nih.gov |

| Central (residues 9-12, 15-18, 22-25) | Beta-bends | Provides flexibility. | nih.gov |

| C-terminal (residues 27-31) | Type III' beta-turn | Well-defined structure, implicated as the active site. nih.gov | nih.gov |

| C-terminal pentapeptide (EGSLQ) | - | Mimics full-length peptide activity; crucial for receptor interaction. nih.gov | nih.gov |

| Acidic Residues | - | Sites for metal ion binding (e.g., Zn(II)). nih.govrsc.org | nih.govrsc.org |

Molecular Stability and Biological Integrity in Different Environments

The stability and integrity of proinsulin C-peptide are crucial for its biological actions. Unlike insulin, which is rapidly metabolized by the liver, C-peptide has a longer biological half-life of about 30 minutes in healthy individuals. nih.gov It is primarily cleared from the circulation through renal catabolism. researchgate.netnih.gov

The structure of C-peptide, while flexible, is not entirely random and is influenced by its environment. For instance, in a solution containing 50% H2O and 50% 2,2,2-trifluoroethanol, the structural features become more pronounced. nih.gov This suggests that the cellular microenvironment can modulate the conformation and, consequently, the activity of the peptide.

Furthermore, C-peptide has been shown to have anti-apoptotic and cytoprotective effects in various cell types. nih.gov It can inhibit the formation of reactive oxygen species (ROS) and the activation of apoptotic pathways. nih.gov These protective effects underscore the biological integrity and functional importance of the C-peptide molecule beyond its role in insulin biosynthesis. Interestingly, studies have also shown that C-peptide can influence the aggregation state of insulin, promoting its disaggregation from hexamers, which may enhance its bioavailability and physiological effects. nih.gov

Cellular and Subcellular Mechanisms of Action of Proinsulin C Peptide 55 89 Human

Identification and Characterization of Putative Receptor Interactions

The biological effects of Proinsulin C-Peptide (55-89) human are initiated by its interaction with components of the cell membrane, leading to the activation of downstream signaling cascades.

Intracellular Binding Partners and Molecular Scaffolding

While the primary interaction is at the cell surface, some studies suggest that this compound can be internalized into the cytoplasm of cells like Swiss 3T3 and HEK-293 cells. nih.govfrontiersin.org Once inside, it may interact with intracellular proteins. nih.govfrontiersin.org One such proposed intracellular binding partner is the glycolytic enzyme α-enolase, which can also be present on the cell surface. nih.gov However, the predominant view is that the initial and most critical interactions occur at the cell membrane, leading to the activation of intracellular signaling. nih.gov

Intracellular Signaling Cascades Modulated by this compound

The binding of this compound to its putative cell surface receptor triggers a cascade of intracellular events, influencing various cellular functions.

Calcium-Dependent Signaling Pathways

A key and early event following C-peptide binding is an increase in intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov Studies in human renal tubular cells have shown that both human C-peptide and its C-terminal pentapeptide can elicit a transient increase in [Ca²⁺]i. nih.gov This effect is specific, as a scrambled C-peptide does not produce the same response. nih.gov The C-peptide-induced rise in [Ca²⁺]i is abolished by pretreatment with pertussis toxin, indicating the involvement of a G-protein-coupled pathway. nih.gov This calcium signaling is a crucial upstream event for many of the downstream effects of C-peptide. physiology.org

G-Protein Coupled Receptor (GPCR) Activation and Downstream Effects

A significant body of evidence points towards the involvement of a G-protein coupled receptor (GPCR) in mediating the effects of this compound. nih.govnih.govnih.gov The abolishment of C-peptide binding and its induced calcium signaling by pertussis toxin strongly suggests that the receptor is coupled to Gαi or Gαo proteins. nih.govnih.govnih.govnih.gov Activation of this GPCR initiates several downstream signaling pathways. nih.gov For instance, in human renal tubular cells, C-peptide stimulates phospholipase C, which is a classic downstream effector of GPCRs. anaspec.com

Protein Kinase Pathways Modulation (e.g., ERK1/2, JNK, Akt, p38 MAPK)

The activation of the putative GPCR by this compound leads to the modulation of several protein kinase cascades that are central to cell regulation. nih.gov

ERK1/2: C-peptide has been shown to stimulate the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human renal tubular cells and other cell types. nih.govnih.govanaspec.com This activation is often linked to the stimulation of Na+,K+-ATPase activity. nih.gov

JNK: C-peptide has also been demonstrated to activate c-Jun N-terminal kinase (JNK) in human renal tubular cells and lung endothelial cells. nih.govanaspec.com

Akt: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another target of C-peptide signaling. nih.govanaspec.com C-peptide can induce the phosphorylation and activation of Akt, which is involved in cell survival and metabolism. anaspec.com

p38 MAPK: C-peptide can also activate p38 mitogen-activated protein kinase (p38 MAPK) in various cells, including lung endothelial cells. nih.govnih.gov

The activation of these kinase pathways is often interconnected and contributes to the diverse biological effects of C-peptide, such as the regulation of endothelial nitric oxide synthase (eNOS) activity and protection against apoptosis. frontiersin.orgnih.gov

Table 2: Intracellular Signaling Pathways Modulated by this compound

| Signaling Pathway | Key Findings | Cell Types Studied | Citation |

| Calcium Signaling | Transient increase in intracellular Ca²⁺ | Human renal tubular cells | nih.gov |

| GPCR Activation | Pertussis toxin-sensitive binding and signaling | Human cell membranes, renal tubular cells | nih.gov, nih.gov, nih.gov, nih.gov |

| ERK1/2 | Phosphorylation and activation | Human renal tubular cells | nih.gov, nih.gov, anaspec.com |

| JNK | Activation | Human renal tubular cells, lung endothelial cells | nih.gov, anaspec.com |

| Akt | Phosphorylation and activation | Human renal tubular cells | nih.gov, anaspec.com |

| p38 MAPK | Activation | Lung endothelial cells | nih.gov, nih.gov |

Activation and Expression of Key Enzymes

Proinsulin C-peptide exerts significant influence on the activity and expression of crucial enzymes, most notably Na+,K+-ATPase and endothelial nitric oxide synthase (eNOS). These effects are pivotal in mediating its physiological functions.

Na+,K+-ATPase:

Numerous studies have demonstrated that C-peptide can stimulate the activity of Na+,K+-ATPase. physiology.orgplos.org This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for various cellular functions, including nerve conduction and renal function. plos.org In human renal tubular cells, C-peptide has been shown to acutely stimulate Na+,K+-ATPase activity. plos.org This stimulation is mediated through a complex signaling cascade involving protein kinase C (PKC) and mitogen-activated protein (MAP) kinases. plos.orgeurogentec.com Long-term exposure to physiological concentrations of C-peptide has also been found to increase the expression of the Na+,K+-ATPase α1-subunit in these cells. plos.org This effect is dependent on PKC and ERK1/2 activation. plos.org The ability of C-peptide to restore Na+,K+-ATPase activity, which is often diminished in conditions like type 1 diabetes, underscores its therapeutic potential. plos.org

Endothelial Nitric Oxide Synthase (eNOS):

C-peptide has been shown to stimulate the activity and expression of eNOS, an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. physiology.orgnih.gov NO plays a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium. C-peptide-mediated activation of eNOS contributes to increased blood flow in various tissues. physiology.org The signaling pathway leading to eNOS activation involves a G-protein coupled receptor and subsequent downstream signaling cascades. physiology.orgeurogentec.com

Modulation of Transcription Factors and Gene Expression

The biological effects of this compound extend to the regulation of gene expression through the modulation of specific transcription factors. This nuclear activity highlights a sophisticated layer of its mechanism of action.

Research has shown that C-peptide can influence the activity of transcription factors such as c-fos and c-jun. nih.gov This modulation can lead to altered gene expression of neurotrophic factors and their receptors, potentially contributing to the observed beneficial effects of C-peptide on nerve function. nih.gov

In the context of vascular smooth muscle cells, C-peptide has been found to counteract the effects of insulin (B600854) on gene expression. Specifically, it has been implicated in modulating the activity of sterol regulatory element binding transcription factor 1 (SREBF1), a key regulator of lipid metabolism. nih.gov This interaction suggests a role for C-peptide in maintaining vascular homeostasis.

Furthermore, studies in neuroblastoma cells have indicated that C-peptide can enhance the expression and translocation of nuclear factor-κB (NF-κB) and promote the expression of the anti-apoptotic protein Bcl-2. nih.gov This activity points to a direct role for C-peptide in promoting cell survival.

Subcellular Localization and Intracellular Trafficking

The ability of this compound to exert intracellular effects is intrinsically linked to its capacity to be internalized by cells and traffic to specific subcellular compartments.

Organelle-Specific Distribution and Accumulation

Once internalized, C-peptide has been observed to localize to the cytosol of various cell types, including Swiss 3T3 and HEK-293 cells. nih.govresearchgate.net More strikingly, studies utilizing fluorescently labeled C-peptide have demonstrated its transport into the cell nucleus. nih.govresearchgate.net This nuclear localization is significant as it provides a direct pathway for C-peptide to influence gene transcription. oup.com The distribution is not uniform, with evidence suggesting potential accumulation in specific nuclear regions.

Mechanisms of Cellular Uptake and Internalization

The cellular uptake of C-peptide is an active, energy-dependent process. nih.gov Studies have shown that the internalization is significantly reduced at lower temperatures (4°C), indicating a reliance on cellular metabolic activity. nih.govresearchgate.net The process is also sensitive to pertussis toxin, a known inhibitor of certain G-protein coupled receptors (GPCRs). nih.govresearchgate.netnih.gov This suggests that C-peptide internalization is mediated, at least in part, by a GPCR-dependent mechanism. researchgate.net Following binding to its putative receptor on the cell surface, C-peptide is internalized, a process that has been described in some cell types to involve early endosomes. nih.govoup.com

Influence on Membrane Permeability and Ion Transport

A fundamental aspect of Proinsulin C-peptide's (55-89) human biological activity is its influence on membrane permeability and the transport of ions across the cell membrane. This is a direct consequence of its interaction with membrane-bound proteins and its ability to trigger intracellular signaling cascades.

The stimulation of Na+,K+-ATPase activity by C-peptide directly impacts the transport of Na+ and K+ ions, helping to maintain or restore the normal ionic balance within the cell. plos.org This is particularly relevant in tissues where ion gradients are crucial for function, such as nerve and kidney cells. plos.org

Furthermore, C-peptide binding to its putative G-protein coupled receptor has been shown to result in an influx of Ca2+ ions. physiology.orgeurogentec.com This increase in intracellular calcium concentration acts as a second messenger, triggering a variety of downstream signaling pathways that contribute to the diverse physiological effects of C-peptide. physiology.orgeurogentec.com Some reports also suggest that C-peptide can increase cell permeability to other small molecules like monosaccharides, amino acids, and fatty acids. abcepta.com

Physiological and Homeostatic Contributions of Endogenous Proinsulin C Peptide 55 89 Human Mechanistic Focus

Regulation of Cellular Homeostasis and Metabolic Processes

Influence on Glucose Utilization and Transport Mechanisms

Proinsulin C-Peptide (55-89) human has been shown to enhance glucose utilization. nih.gov Studies have demonstrated that at physiological concentrations, it stimulates glucose transport in human skeletal muscle in a dose-dependent manner. nih.gov The mechanism appears to be distinct from that of insulin (B600854), as C-peptide does not alter insulin's binding to its receptor nor does it independently activate the insulin receptor tyrosine kinase. nih.gov Instead, it is suggested that C-peptide may share a common downstream pathway with insulin in stimulating glucose transport. nih.gov

One proposed mechanism involves the local release of nitric oxide, which can increase subcutaneous blood flow, potentially enhancing insulin absorption and, consequently, glucose utilization. nih.gov In studies involving both diabetic patients and healthy controls, C-peptide infusion has been shown to significantly increase glucose utilization during high-dose insulin infusion. nih.gov

Impact on Lipid Metabolism at the Cellular Level

The influence of this compound on lipid metabolism is complex and appears to be context-dependent. In some settings, particularly in the context of high insulin levels, C-peptide has been shown to counteract some of insulin's effects on smooth muscle cells. nih.gov For instance, insulin can promote the proliferation and migration of vascular smooth muscle cells, processes that contribute to the development of atherosclerosis. nih.govfrontiersin.org C-peptide has been observed to abrogate these insulin-induced effects. nih.gov

The mechanism for this counter-regulatory effect does not seem to involve the inhibition of insulin's primary signaling pathways like Akt or ERK. nih.gov Instead, research points towards the involvement of the sterol regulatory element-binding transcription factor 1 (SREBF1), a key regulator of lipid metabolism. nih.gov However, in other contexts, such as in obese patients with type 2 diabetes, higher concentrations of C-peptide have been associated with processes that could promote atherogenesis, including inducing lipid deposition. nih.govfrontiersin.org

Modulation of Vascular Endothelial Cell Function

This compound plays a crucial role in maintaining vascular health by modulating the function of endothelial cells, the inner lining of blood vessels.

Nitric Oxide Production and Endothelial Signaling

A key mechanism through which this compound exerts its vascular effects is by stimulating the production of nitric oxide (NO), a potent vasodilator. nih.govphysiology.orgnih.gov C-peptide has been shown to activate endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells. nih.govfrontiersin.orgphysiology.org This activation is believed to occur through a G-protein coupled receptor, leading to an increase in intracellular calcium and subsequent activation of signaling pathways like p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). nih.govfrontiersin.orgnih.gov

Studies have demonstrated that C-peptide stimulation of rat aortic endothelial cells leads to a significant increase in NO production, which is accompanied by an increase in both eNOS mRNA and protein levels. nih.gov This effect is dependent on the ERK pathway, as inhibitors of ERK abrogate the C-peptide-induced increase in eNOS and NO production. nih.gov The enhanced NO availability contributes to improved microvascular blood flow. nih.govfrontiersin.org

Impact on Endothelial Cell Migration and Proliferation

The effect of this compound on endothelial cell migration and proliferation appears to be beneficial for vascular repair. While insulin does not typically alter endothelial cell proliferation or migration, C-peptide at certain concentrations has been shown to stimulate endothelial cell proliferation. nih.gove-dmj.org This proliferative effect can promote re-endothelialization, the process of repairing the endothelial lining of blood vessels after injury. nih.gov

Conversely, C-peptide has been shown to have an inhibitory effect on the proliferation of vascular smooth muscle cells, which can be detrimental when excessive. nih.govfrontiersin.org This differential effect on endothelial and smooth muscle cells highlights the peptide's role in maintaining vascular homeostasis.

Renal Glomerular and Tubular Cell Function Modulation

This compound has demonstrated significant protective effects on the kidney, particularly in the context of diabetic nephropathy. nih.govfrontiersin.org It influences both glomerular and tubular cell function through various mechanisms.

One of the key actions of C-peptide in the kidney is the stimulation of Na+,K+-ATPase activity in renal tubular cells. physiology.org This helps to regulate sodium reabsorption. frontiersin.orgsemanticscholar.org Furthermore, C-peptide can reduce glomerular hyperfiltration, a common early sign of diabetic kidney disease, by promoting the dilation of the efferent arteriole and inhibiting tubular sodium reabsorption. frontiersin.orgsemanticscholar.org

Mechanistically, C-peptide's effects in renal cells involve specific signaling pathways. It binds to what is thought to be a G-protein-coupled receptor on the cell surface of human renal tubular cells, leading to the activation of intracellular signaling cascades. anaspec.comphysiology.org This includes the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinase (MAPK) pathways. anaspec.com Additionally, C-peptide has been shown to inhibit inflammatory pathways and cellular apoptosis in renal tissues under high glucose conditions, further contributing to its renal protective effects. frontiersin.orgsemanticscholar.org

Table 1: Summary of Mechanistic Actions of this compound

| Physiological Area | Specific Effect | Key Mechanistic Details |

|---|---|---|

| Glucose Metabolism | Stimulates glucose transport in skeletal muscle. nih.gov | Appears to be independent of direct insulin receptor activation; may involve increased nitric oxide production and enhanced blood flow. nih.gov |

| Lipid Metabolism | Counteracts insulin-induced smooth muscle cell proliferation and migration. nih.gov | Involves modulation of sterol regulatory element-binding transcription factor 1 (SREBF1). nih.gov |

| Vascular Function | Increases nitric oxide (NO) production. nih.govnih.gov | Activates endothelial nitric oxide synthase (eNOS) via G-protein coupled receptor and MAPK/ERK signaling pathways. nih.govfrontiersin.orgnih.gov |

| Vascular Function | Stimulates endothelial cell proliferation. nih.gove-dmj.org | Promotes re-endothelialization and vascular repair. nih.gov |

| Renal Function | Reduces glomerular hyperfiltration. frontiersin.orgsemanticscholar.org | Promotes efferent arteriole dilation and inhibits tubular sodium reabsorption. semanticscholar.org |

| Renal Function | Modulates renal tubular cell function. anaspec.comphysiology.org | Stimulates Na+,K+-ATPase activity and activates intracellular signaling pathways (e.g., PLC, PKC, MAPK). anaspec.comphysiology.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Insulin |

| Nitric Oxide |

Interactions with Neural and Peripheral Nerve Tissue

Proinsulin C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin that is secreted in equimolar amounts with insulin. nih.gov Historically considered biologically inert, emerging evidence now indicates that C-peptide exerts a range of physiological effects, particularly in the context of diabetic complications. physiology.orgphysiology.org In neural and peripheral nerve tissues, C-peptide has demonstrated significant protective and regenerative capabilities, addressing many of the neuropathic changes associated with diabetes. nih.govnih.gov

Studies in animal models of type 1 diabetes have shown that C-peptide administration can prevent or reverse the deterioration of nerve function. nih.gov Specifically, C-peptide replacement has been found to improve nerve conduction velocity and ameliorate nerve structural abnormalities. wikipedia.org The mechanisms underlying these beneficial effects are multifaceted. One key action of C-peptide is the stimulation of Na+,K+-ATPase activity in nerve tissue, which is often diminished in diabetes. physiology.orgnih.gov This restoration of enzyme activity is crucial for maintaining the electrochemical gradients necessary for nerve impulse transmission.

Furthermore, C-peptide has been shown to enhance endoneurial blood flow by promoting the vasodilation of the vasa nervorum, the small arteries that supply peripheral nerves. nih.gov This effect is mediated by the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) availability. nih.gov The improvement in microvascular blood flow helps to alleviate the ischemic conditions that contribute to diabetic neuropathy.

In addition to its vascular effects, C-peptide directly influences neuronal cells. In vitro studies using human neuroblastoma cells have revealed that C-peptide, in conjunction with insulin, can stimulate neurite outgrowth and proliferation. nih.govoup.com It also protects against glucose-induced apoptosis in these cells. nih.gov These findings suggest that C-peptide possesses neurotrophic properties, actively promoting the survival and regeneration of nerve fibers. Research in type 1 diabetic rats has further substantiated these findings, showing that C-peptide replacement leads to an increased number of regenerating nerve fibers in the sural nerve. oup.com

The signaling pathways initiated by C-peptide in neural tissues are complex and involve binding to a G-protein coupled receptor on the cell surface. physiology.orgqyaobio.com This interaction triggers downstream cascades, including the activation of Ca2+-dependent pathways, which ultimately lead to the observed physiological responses. physiology.orgfrontiersin.org

| Finding | Model System | Effect of C-Peptide | Reference |

| Improved Nerve Conduction Velocity | Animal models of type 1 diabetes | Prevents deterioration | nih.gov |

| Ameliorated Nerve Structural Changes | Animal models of type 1 diabetes | Reverses abnormalities | wikipedia.org |

| Stimulated Na+,K+-ATPase Activity | Peripheral nerve tissue in type 1 diabetes | Increases activity | nih.gov |

| Enhanced Endoneurial Blood Flow | Type 1 diabetes | Mediates vasodilation via eNOS | nih.gov |

| Stimulated Neurite Outgrowth | Human neuroblastoma cells | Promotes proliferation | nih.govoup.com |

| Protected Against Apoptosis | Human neuroblastoma cells | Decreases glucose-induced cell death | nih.gov |

| Increased Regenerating Nerve Fibers | Type 1 diabetic rats | Enhances nerve regeneration | oup.com |

Anti-Inflammatory and Antioxidant Mechanisms

The protective effects of proinsulin C-peptide extend to its potent anti-inflammatory and antioxidant activities. These mechanisms are crucial in mitigating the cellular stress and damage that characterize diabetic complications.

Reactive Oxygen Species Scavenging and Redox Balance

C-peptide plays a significant role in cellular defense against oxidative stress by reducing the production of reactive oxygen species (ROS). frontiersin.org In various cell types, including endothelial cells, C-peptide has been shown to counteract the excessive ROS generation induced by high glucose levels. nih.govfrontiersin.org One of the primary mechanisms through which C-peptide achieves this is by influencing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, an enzyme that is a major source of cellular ROS. frontiersin.org By curtailing the activity of this enzyme, C-peptide effectively reduces the oxidative burden on the cell.

Moreover, C-peptide helps to restore mitochondrial function, which is often impaired in diabetic conditions, leading to increased ROS production. frontiersin.org It has been demonstrated that C-peptide can activate AMP-activated protein kinase-α (AMPK-α), a key enzyme in cellular energy sensing. nih.govfrontiersin.org The activation of AMPK-α, in turn, helps to reduce NADPH and ROS production within the mitochondria, thereby preserving mitochondrial integrity and function. frontiersin.org By inhibiting mitochondrial dysfunction and the subsequent release of pro-apoptotic factors, C-peptide exerts an anti-apoptotic effect in endothelial cells. nih.gov

| Mechanism | Target | Effect of C-Peptide | Reference |

| Reduction of ROS Production | NADPH oxidase | Curtails enzyme activity | frontiersin.org |

| Restoration of Mitochondrial Function | Mitochondria | Activates AMPK-α to reduce ROS | nih.govfrontiersin.org |

| Inhibition of Apoptosis | Endothelial cells | Prevents mitochondrial dysfunction | nih.gov |

Modulation of Inflammatory Signaling Pathways

C-peptide exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.gov In conditions of high glucose, which typically promote a pro-inflammatory state, C-peptide at physiological concentrations can attenuate the secretion of various inflammatory cytokines and chemokines. frontiersin.org For instance, in monocyte cell lines, C-peptide has been observed to decrease the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), macrophage inflammatory protein-1α (MIP-1α), and MIP-1β. frontiersin.org

A central target of C-peptide's anti-inflammatory action is the nuclear factor-κB (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation. C-peptide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators. nih.govfrontiersin.org This inhibition of NF-κB activation also contributes to the reduction of leukocyte adhesion to endothelial cells, a critical step in the inflammatory process. nih.gov

The signaling cascades initiated by C-peptide that lead to these anti-inflammatory effects are complex and involve the activation of multiple downstream pathways upon binding to its putative G-protein coupled receptor. frontiersin.org These pathways include the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase-1/2 (Erk-1/2) pathways, as well as the production of nitric oxide (NO). nih.govfrontiersin.org By influencing these signaling networks, C-peptide helps to restore a more balanced inflammatory state, protecting tissues from chronic inflammatory damage.

| Target Pathway/Molecule | Cellular Context | Effect of C-Peptide | Reference |

| Inflammatory Cytokines/Chemokines (IL-6, IL-8, MIP-1α, MIP-1β) | Monocytes (high glucose) | Decreases secretion | frontiersin.org |

| Nuclear Factor-κB (NF-κB) | Multiple cell types | Inhibits activation | nih.govfrontiersin.org |

| Leukocyte Adhesion | Endothelial cells | Reduces adhesion | nih.gov |

| p38 MAPK and Erk-1/2 | Multiple cell types | Modulates activation | nih.govfrontiersin.org |

| Nitric Oxide (NO) | Endothelial cells | Stimulates production | nih.govfrontiersin.org |

Pathophysiological Research Insights into Proinsulin C Peptide 55 89 Human Mechanistic Focus

Altered Endogenous Levels and Beta-Cell Dysfunction in Disease States

The secretion and circulating levels of proinsulin C-peptide are significantly altered in various pathological states related to insulin (B600854), serving as a crucial indicator of pancreatic beta-cell function. In individuals with type 1 diabetes, the autoimmune destruction of beta-cells leads to a profound deficiency of C-peptide. nih.gov A fasting C-peptide level below 0.6 ng/mL is often considered indicative of beta-cell failure, necessitating insulin therapy. nih.gov In contrast, the early stages of type 2 diabetes are characterized by insulin resistance, which prompts the beta-cells to hypersecrete insulin, resulting in elevated C-peptide levels. ijmedicine.comnih.gov As type 2 diabetes progresses, however, beta-cell function declines, leading to a subsequent decrease in C-peptide concentrations. tandfonline.com

C-peptide measurement offers a more dependable assessment of endogenous insulin production than measuring insulin directly. This is because C-peptide and insulin are co-secreted in equimolar amounts, but unlike insulin, C-peptide is not significantly cleared by the liver. ijmedicine.comtandfonline.com Furthermore, its longer half-life of approximately 30-35 minutes, compared to insulin's 3-5 minutes, results in more stable plasma levels. tandfonline.commdpi.com

Various clinical conditions are associated with altered C-peptide levels, including:

Type 1 Diabetes: Marked by very low or undetectable C-peptide levels.

Type 2 Diabetes: Initially high C-peptide levels due to insulin resistance, followed by a decline as beta-cell function deteriorates. tandfonline.com

Insulinoma: A beta-cell tumor leading to excessive secretion of both insulin and C-peptide. nih.gov

Kidney Disease: Impaired renal clearance can cause an elevation in C-peptide levels. nih.gov

The ratio of proinsulin to C-peptide (PI:C) in the bloodstream has been identified as a sensitive biomarker for endoplasmic reticulum (ER) stress and dysfunction within pancreatic beta-cells. nih.govnih.govresearchgate.net Under normal physiological conditions, proinsulin is efficiently processed into insulin and C-peptide within the secretory granules of beta-cells. nih.gov However, under conditions of stress, such as during the development of diabetes, this processing can become inefficient, leading to the release of unprocessed or partially processed proinsulin into circulation. nih.govumich.edu

An elevated PI:C ratio indicates that the beta-cells are under strain and unable to meet the demand for mature insulin, resulting in the secretion of immature insulin granules. e-apem.org This phenomenon has been observed in both type 1 and type 2 diabetes, as well as in individuals at high risk for these conditions. e-apem.org

Significant research findings regarding the PI:C ratio include:

Prediction of Type 1 Diabetes: An elevated fasting serum PI:C ratio has been shown to precede the clinical onset of type 1 diabetes by at least one year in high-risk individuals, suggesting that beta-cell ER dysfunction is an early event in the disease's pathogenesis. nih.gov

Association with Age: In children who progress to type 1 diabetes, the PI:C ratio is often higher in younger individuals (≤10 years of age), indicating a more aggressive autoimmune attack on beta-cells. nih.govnih.gove-apem.org

Correlation with Disease Progression: In newly diagnosed cases of type 1 diabetes, both fasting and stimulated PI:C ratios tend to increase over the first year, signifying escalating beta-cell ER stress. nih.govresearchgate.net A higher baseline PI:C ratio is also correlated with a more rapid decline in C-peptide levels over time. researchgate.net

Indicator of Glycemic Control: Patients with poorer glycemic control, as reflected by a higher insulin-adjusted A1C, often exhibit higher fasting PI:C ratios. nih.gov

Table 1: Proinsulin-to-C-Peptide (PI:C) Ratio in Different Clinical Contexts

| Clinical Context | Observation | Implication | Reference |

|---|---|---|---|

| Pre-Type 1 Diabetes | Elevated fasting PI:C ratio in autoantibody-positive individuals who progress to diabetes. | Beta-cell ER dysfunction precedes clinical diagnosis. | nih.gov |

| New-Onset Type 1 Diabetes (Children) | PI:C ratio increases over the first year after diagnosis. | Progressive beta-cell ER stress. | nih.govresearchgate.net |

| Age and Type 1 Diabetes Progression | Higher PI:C ratio in younger children (≤10 years) who progress to diabetes. | More aggressive beta-cell dysfunction in younger individuals. | nih.gove-apem.org |

| Glycemic Control in Type 1 Diabetes | Higher fasting PI:C ratios in patients with poor glycemic control. | Increased beta-cell stress is associated with poorer outcomes. | nih.gov |

Molecular Mechanisms of C-Peptide's Role in Disease Pathogenesis

Contrary to its historical perception as a biologically inert byproduct of insulin synthesis, a growing body of evidence indicates that proinsulin C-peptide is a bioactive molecule with significant effects at the cellular level, particularly in the context of diabetic microvascular complications. mdpi.comnih.gove-dmj.org In type 1 diabetes, the absence of C-peptide may be a contributing factor to the development of these complications. nih.govresearchgate.net

At the cellular and molecular level, C-peptide has been demonstrated to interact with cell membranes and activate various intracellular signaling pathways. nih.govnih.gov Key mechanisms of its action include:

Activation of Na+/K+-ATPase: C-peptide can stimulate the activity of Na+/K+-ATPase, a critical enzyme for maintaining cellular ion gradients and nerve function. mdpi.comdiabetesjournals.org This effect is believed to be beneficial in mitigating the neural deficits associated with diabetic neuropathy. nih.gov

Stimulation of Endothelial Nitric Oxide Synthase (eNOS): C-peptide is capable of activating eNOS, which leads to the production of nitric oxide (NO), a powerful vasodilator. mdpi.comresearchgate.netdiabetesjournals.org This can enhance blood flow in various tissues and may help to counteract the endothelial dysfunction observed in diabetes. e-dmj.org

Modulation of Inflammatory Responses: C-peptide may possess anti-inflammatory properties by reducing the activation of nuclear factor-κB (NF-κB), a key transcription factor that regulates inflammation. mdpi.comnih.gov This can result in a decreased expression of adhesion molecules and inflammatory cytokines. mdpi.com

Preclinical investigations using animal models of diabetes have shed considerable light on the protective effects of C-peptide in the context of diabetic neuropathy and nephropathy. mdpi.comnih.govnjcndt.com

Diabetic Neuropathy:

Improved Nerve Conduction Velocity: The administration of C-peptide has been shown to enhance both sensory and motor nerve conduction velocity in diabetic rats. nih.govnih.gov

Increased Nerve Blood Flow: Through the stimulation of NO production, C-peptide can improve endoneurial blood flow, which is frequently compromised in diabetic neuropathy. mdpi.comnih.gov

Structural Improvements: Treatment with C-peptide has been linked to the prevention or reversal of structural abnormalities in nerves, such as axonal swelling and demyelination. nih.govnih.gov

Stimulation of Neurotrophic Factors: There is evidence to suggest that C-peptide can stimulate the expression of various neurotrophic factors that are vital for the survival and regeneration of nerve cells. nih.govresearchgate.net

Diabetic Nephropathy:

Reduction of Glomerular Hyperfiltration: In the initial stages of diabetic nephropathy, C-peptide has been demonstrated to decrease glomerular hyperfiltration, a key pathological characteristic. mdpi.comgajrc.com

Decreased Albuminuria: The administration of C-peptide can lead to a reduction in the urinary excretion of albumin, a marker of kidney damage. gajrc.comdiabetesincontrol.com

Renal Structural Protection: C-peptide may contribute to the prevention of glomerular hypertrophy and other structural alterations in the kidneys of diabetic animals. gajrc.com

Regulation of Renal eNOS: C-peptide has been found to downregulate the elevated levels of eNOS induced by diabetes in the glomeruli, which may be a contributing factor to its beneficial effects on diabetic nephropathy. mdpi.come-dmj.org

Proinsulin C-peptide has been found to exert an influence on cellular apoptosis and survival pathways, which may be a critical aspect of its protective role in diabetic complications. diabetesincontrol.comnih.gov The high glucose levels characteristic of diabetes can induce apoptosis in a variety of cell types, including endothelial cells, renal cells, and neurons. mdpi.comnih.gov

C-peptide appears to counteract these pro-apoptotic effects through several mechanisms:

Inhibition of Reactive Oxygen Species (ROS) Production: Hyperglycemia leads to an overproduction of ROS, which can trigger apoptosis. diabetesincontrol.comnih.gov C-peptide has been demonstrated to inhibit the generation of ROS induced by high glucose. nih.gov

Prevention of Transglutaminase 2 (TG2) Activation: C-peptide can prevent the activation of TG2, an enzyme that is activated by high glucose and plays a role in endothelial cell apoptosis. nih.gov

Activation of Anti-Apoptotic Signaling: C-peptide may promote cell survival by activating signaling pathways that are known to inhibit apoptosis, although the specific pathways are still being elucidated. nih.govnih.gov

NF-κB-Mediated Protection: In certain cell types, the anti-apoptotic effect of C-peptide is mediated through the activation of NF-κB, which can lead to the upregulation of anti-apoptotic genes. nih.gov

Table 2: Molecular Mechanisms of Proinsulin C-Peptide in Disease Pathogenesis

| Pathological Process | Key Molecular Target/Pathway | Effect of C-Peptide | Consequence | Reference |

|---|---|---|---|---|

| Microvascular Complications | Na+/K+-ATPase | Stimulation | Improved ion balance and nerve function | mdpi.comdiabetesjournals.org |

| Endothelial Nitric Oxide Synthase (eNOS) | Activation | Increased nitric oxide production, vasodilation | mdpi.comdiabetesjournals.org | |

| Nuclear Factor-κB (NF-κB) | Inhibition of activation | Reduced inflammation | mdpi.comnih.gov | |

| Diabetic Neuropathy | Endoneurial Blood Flow | Increase | Improved nerve perfusion | mdpi.comnih.gov |

| Neurotrophic Factors | Stimulation of expression | Enhanced nerve survival and regeneration | nih.govresearchgate.net | |

| Diabetic Nephropathy | Glomerular Hyperfiltration | Reduction | Attenuation of kidney damage | mdpi.comgajrc.com |

| Urinary Albumin Excretion | Decrease | Reduced proteinuria | gajrc.comdiabetesincontrol.com | |

| Cellular Apoptosis | Reactive Oxygen Species (ROS) | Inhibition of generation | Reduced oxidative stress-induced cell death | nih.gov |

| Transglutaminase 2 (TG2) | Prevention of activation | Protection of endothelial cells from apoptosis | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Proinsulin C-Peptide (55-89) human |

| Insulin |

| Proinsulin |

| Nitric Oxide |

| Nuclear Factor-κB |

Genetic Polymorphisms and Their Impact on C-Peptide Biology and Function

Genetic variations within the insulin (INS) gene, which encodes proinsulin, can have significant consequences for the biology and function of C-peptide. While large-scale genomic studies have identified multiple gene variants that correlate with circulating C-peptide levels as a marker for pancreatic beta-cell function, specific polymorphisms within the C-peptide coding region itself primarily impact the crucial role of C-peptide in the biosynthesis and maturation of insulin. nih.gov The primary physiological functions of C-peptide are to facilitate the correct folding and disulfide bond formation of proinsulin within the endoplasmic reticulum and to aid in the efficient secretion of insulin. nih.govnih.gov

Research into monogenic forms of diabetes, such as Permanent Neonatal Diabetes Mellitus (PNDM) and Maturity-Onset Diabetes of the Young (MODY), has revealed that missense mutations in the INS gene are a significant cause. Several of these mutations are located in the region encoding C-peptide or at its cleavage sites. The mechanistic impact of these polymorphisms is not typically a direct alteration of the intrinsic biological activity of the mature, circulating C-peptide, but rather a disruption of proinsulin processing. This impairment can lead to hyperproinsulinemia, endoplasmic reticulum stress, and ultimately, beta-cell dysfunction and diabetes. nih.govmdpi.com

For instance, mutations at the proteolytic cleavage sites that separate C-peptide from the insulin A and B chains interfere with the necessary enzymatic processing. A mutation substituting one of the arginine residues at the B-chain–C-peptide junction (p.R55C) is linked to MODY and is thought to prevent the appropriate cleavage of C-peptide. mdpi.com Similarly, several mutations at the C-peptide–A-chain junction (e.g., p.R89C, p.R89H, p.R89P, p.R89L) disrupt proinsulin processing, leading to high levels of circulating proinsulin that has only been cleaved at one end. mdpi.comdiabetesjournals.org

Mutations within the C-peptide sequence itself have also been identified. A notable example is the Gln65Arg mutation, which is located within the C-peptide region and has been shown to cause MODY10. nih.gov This genetic variant is associated with elevated proinsulin levels relative to C-peptide, indicating a disruption in the maturation process of proinsulin into active insulin. nih.gov The pathogenic mechanism of many such mutations involves the misfolding of the proinsulin molecule, leading to its retention and accumulation in the endoplasmic reticulum, which can induce cellular stress and trigger apoptosis of the beta-cells. nih.gov

While in-depth genetic studies have not established causative links between C-peptide mutations and hereditary diabetes-related conditions outside of these rare monogenic forms, these findings underscore the critical structural role of the C-peptide sequence in insulin biosynthesis. nih.gov

The following table summarizes key genetic polymorphisms in the INS gene that affect C-peptide biology, primarily by impairing proinsulin processing.

| Polymorphism | Affected Region | Associated Condition | Mechanistic Impact |

| p.R55C | B-chain–C-peptide Cleavage Site | MODY | Prevents appropriate cleavage of C-peptide from the B-chain. mdpi.com |

| p.Gln65Arg | C-peptide | MODY10 | Disrupts proinsulin maturation, leading to hyperproinsulinemia. nih.gov |

| p.R89C | C-peptide–A-chain Cleavage Site | PNDM | Introduces a cysteine residue at the cleavage site, disturbing proinsulin processing. mdpi.comdiabetesjournals.org |

| p.R89H/P/L | C-peptide–A-chain Cleavage Site | NDM/Hyperproinsulinemia | Substitutes the arginine residue at the cleavage site, impairing C-peptide excision. mdpi.com |

Advanced Methodologies and Analytical Techniques in Proinsulin C Peptide 55 89 Human Research

High-Resolution Mass Spectrometry for Characterization and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the research of Proinsulin C-Peptide (55-89) human, providing unparalleled accuracy and sensitivity for its identification and measurement. nih.govendocrine-abstracts.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are utilized to ionize the peptide, which is then analyzed by high-resolution instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. nih.govrsc.org The resulting data allows for precise mass determination, confirming the peptide's elemental composition (C₁₅₃H₂₅₉N₄₉O₅₂). sigmaaldrich.com Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) using fragmentation methods like collision-induced dissociation (CID), which provides amino acid sequence information. nih.govrsc.org

Identifying the molecular partners of this compound is critical to understanding its biological functions. Proteomic strategies are central to this effort. Affinity purification coupled with mass spectrometry (AP-MS) can be employed to isolate and identify proteins that bind to the C-peptide fragment from complex biological mixtures like cell lysates.

Another powerful technique is chemical cross-linking mass spectrometry (XL-MS). This method uses chemical reagents to covalently link the C-peptide to its interacting partners. Subsequent enzymatic digestion and HRMS analysis can then identify the cross-linked peptides, revealing not only the identity of the binding partners but also the specific sites of interaction. Studies have shown that C-peptide can interact with cell membranes, potentially through a G protein-coupled receptor, and that this binding is specific and can be displaced by the C-terminal pentapeptide segment. nih.gov

Accurate quantification of this compound is vital for correlating its levels with physiological or pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for this purpose, offering high sensitivity and specificity for measuring the peptide in complex matrices such as plasma. nih.govendocrine-abstracts.org

Stable isotope dilution mass spectrometry (SID-MS) stands as a gold standard for absolute quantification. This involves introducing a known quantity of a stable isotope-labeled version of the C-peptide as an internal standard into the sample. The ratio of the mass spectrometric signal of the endogenous (natural) peptide to the labeled standard allows for highly accurate and precise concentration measurements. These quantitative methods are crucial, for instance, in studies that have found altered ratios of proinsulin to C-peptide in certain disease states, suggesting that measuring proinsulin and its derivatives may offer a more sensitive look into beta-cell function. biorxiv.org

Table 1: Mass Spectrometry Techniques in Proinsulin C-Peptide (55-89) Research

| Technique | Application | Key Findings/Capabilities |

| High-Resolution Mass Spectrometry (HRMS) | Characterization & Identification | Precise mass determination and confirmation of elemental formula. nih.govendocrine-abstracts.org |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | Provides amino acid sequence information through fragmentation. nih.govrsc.org |

| Affinity Purification-MS (AP-MS) | Binding Partner Identification | Isolation and identification of interacting proteins. |

| Chemical Cross-linking-MS (XL-MS) | Interaction Site Mapping | Identifies specific amino acid residues involved in binding to other molecules. |

| Liquid Chromatography-MS/MS (LC-MS/MS) | Quantification | Sensitive and specific measurement in biological fluids like plasma. nih.govendocrine-abstracts.org |

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Advanced spectroscopic methods are employed to investigate these properties for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution. nih.gov 2D NMR studies have revealed that while human C-peptide is largely flexible and lacks a single, well-defined fold, it does possess regions of non-random local conformation. nih.govd-nb.info Specifically, research has identified a tendency to form β-bends in the central regions and a more defined structure in the C-terminal region, which is believed to be crucial for its biological activity. nih.gov These structural propensities can be influenced by the solution environment, such as the presence of solvents like trifluoroethanol. nih.gov

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of the peptide. nih.govmdpi.com CD spectra can indicate the presence of structural elements like α-helices and β-sheets and can be used to monitor conformational changes in response to environmental factors or binding events. nih.govmdpi.com Studies using CD have shown that C-peptide largely adopts a polyproline II helical structure in solution. mdpi.com

Fluorescence spectroscopy, often utilizing the intrinsic fluorescence of tryptophan residues, provides insights into the local environment of specific parts of the peptide and can detect conformational changes upon interaction with other molecules. nih.govnih.gov For example, fluorescence correlation spectroscopy has been used to study the binding of fluorescently labeled C-peptide to human cell membranes, demonstrating a high-affinity interaction. nih.gov

In vitro and Ex vivo Cellular and Tissue Model Systems

To probe the biological effects of this compound, researchers utilize a variety of controlled model systems.

In vitro cell culture models are fundamental for dissecting cellular and molecular mechanisms. Various human cell lines, such as renal tubular cells, endothelial cells, and fibroblasts, have been used to demonstrate specific, high-affinity binding of C-peptide. nih.govphysiology.org These models allow for detailed investigation into the signaling pathways activated by the peptide. For instance, studies on human renal tubular cells have shown that C-peptide binding can activate signaling cascades involving phospholipase C and mitogen-activated protein kinases. eurogentec.comanaspec.com

Ex vivo tissue models provide a more complex, organ-level system to study the peptide's physiological effects while maintaining experimental control. Isolated and perfused organs, such as the kidney, or tissue preparations like arterial rings, can be used. These systems have been instrumental in demonstrating the effects of C-peptide on processes like vasodilation and renal function, linking its molecular actions to physiological outcomes. nih.gov For example, C-peptide has been shown to stimulate Na+,K+-ATPase and endothelial nitric oxide synthase (eNOS) activity in such models. physiology.orgnih.gov

Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Studies

In vitro systems utilizing primary cell cultures and immortalized cell lines are fundamental for dissecting the specific cellular and molecular pathways modulated by proinsulin C-peptide. These models allow for controlled experiments to study signaling cascades, gene expression, and cellular responses in isolation.

Researchers have employed a diverse array of cell types to study C-peptide's effects. For instance, studies using human renal tubular cells have been instrumental in demonstrating that C-peptide can activate signaling pathways involving phospholipase C, protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), such as ERK1/2. eurogentec.com The immortalized opossum kidney (OK) proximal tubular cell line has also been widely used, showing that C-peptide activates ERK and Akt, key proteins in cell growth and survival. nih.govnih.gov

Other key findings have emerged from different cell lines:

Mouse embryonic fibroblasts (Swiss 3T3): These cells have been used to show that C-peptide can briskly activate the ERK signaling pathway at concentrations as low as 1 pM. nih.gov

Human saphenous vein endothelial cells (SV-ECs) and smooth muscle cells (SV-SMCs): Research on these cells has revealed that C-peptide can inhibit insulin-induced SMC proliferation and migration, key processes in the development of neointima formation in vein grafts. nih.gov

Human skin fibroblasts and endothelial cells: These cell types were among the first used to demonstrate specific, high-affinity binding sites for C-peptide on cell membranes, suggesting the existence of a dedicated receptor. nih.gov

These cell-based studies have collectively established that C-peptide is not biologically inert but is a signaling molecule that can influence fundamental cellular processes. wikipedia.org

Table 1: Selected Cell Lines in Proinsulin C-Peptide Research and Key Findings

| Cell Line | Organism/Tissue of Origin | Key Findings Related to C-Peptide | Reference(s) |

|---|---|---|---|

| Opossum Kidney (OK) | Opossum, Kidney | Potent activation of ERK and Akt signaling pathways. | nih.govnih.gov |

| Swiss 3T3 | Mouse, Embryonic Fibroblast | Activation of MAPK (ERK1/ERK2) signaling at picomolar concentrations. | nih.gov |

| Human Renal Tubular Cells | Human, Kidney | Activation of phospholipase C, PKC, RhoA, ERK1/2, and Akt. eurogentec.com High number of C-peptide binding sites. nih.gov | eurogentec.comnih.gov |

| Human Saphenous Vein Smooth Muscle Cells (SV-SMC) | Human, Vein | Abrogation of insulin-induced proliferation and migration. nih.gov | nih.gov |

| Human Saphenous Vein Endothelial Cells (SV-EC) | Human, Vein | Stimulated proliferation in the presence of C-peptide. nih.gov | nih.gov |

| Human Skin Fibroblasts | Human, Skin | Demonstration of specific C-peptide binding to cell membranes. nih.gov | nih.gov |

Perfused Organ and Tissue Slice Models

Bridging the gap between single-cell cultures and whole-animal studies, perfused organ and tissue slice models offer a more complex, multi-cellular environment while still allowing for experimental control. These ex vivo systems maintain the three-dimensional architecture and cell-cell interactions of the original tissue. nih.gov

A significant application of this methodology in C-peptide research is the use of organ-cultured human saphenous veins. nih.gov In this model, segments of the vein are maintained in a culture medium, allowing for the study of processes like intimal hyperplasia, the thickening of the innermost layer of the blood vessel. Studies using this model have shown that insulin (B600854) can promote neointimal thickening, an effect that is completely counteracted by the presence of proinsulin C-peptide. nih.gov This provides strong evidence for a protective role of C-peptide in vascular health, directly implicating it in modulating the pathological cellular events within the vessel wall. nih.gov

Tissue slice cultures, often prepared using a vibratome to create thin, viable sections of an organ, are also valuable. nih.gov For example, kidney slices can be used to study the direct effects of C-peptide on renal tissue, preserving the complex interplay between glomerular, tubular, and vascular components. nih.gov These models are advantageous for assessing drug or peptide efficacy in a setting that more closely mimics the in vivo state. nih.gov

Preclinical Animal Models for Mechanistic and Pathophysiological Investigations

Animal models are indispensable for understanding the integrated physiological and pathophysiological effects of proinsulin C-peptide in a living organism. These models, particularly those mimicking human metabolic diseases, have provided crucial evidence for the peptide's therapeutic potential. nih.govwikipedia.org

Rodent Models of Metabolic Dysfunction (e.g., STZ-induced diabetes models)

Rodent models of diabetes are the most widely used preclinical systems for C-peptide research. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common model for type 1 diabetes, where STZ destroys pancreatic β-cells, leading to insulin and C-peptide deficiency. nih.govnih.gov

Studies in STZ-induced diabetic rats have demonstrated that C-peptide administration can:

Prevent or reverse diabetic nephropathy: C-peptide treatment has been shown to reduce glomerular hyperfiltration, decrease urinary albumin excretion, and prevent glomerular hypertrophy. nih.govnih.gov

Ameliorate diabetic neuropathy: C-peptide replacement can improve nerve conduction velocity and prevent the degeneration of nerve fibers. nih.govwikipedia.org

The non-obese diabetic (NOD) mouse is another critical model that spontaneously develops autoimmune type 1 diabetes, closely mirroring the human disease. biorxiv.org Research in NOD mice has shown that elevations in the proinsulin-to-C-peptide ratio can precede the onset of diabetes, suggesting that impaired proinsulin processing is a feature of the disease process. biorxiv.org These models have been vital in confirming the beneficial effects of C-peptide on complications observed in early-stage human studies. nih.gov

Table 2: Key Rodent Models and a Summary of C-Peptide Research Findings

| Animal Model | Disease Modeled | Key Findings with C-Peptide Administration | Reference(s) |

|---|---|---|---|

| Streptozotocin (STZ)-Induced Diabetic Rat | Type 1 Diabetes (chemically induced) | Reduces glomerular hyperfiltration and albuminuria. nih.gov Prevents nerve conduction velocity deficits. nih.gov | nih.govnih.gov |

| BB/Wor Rat | Type 1 Diabetes (spontaneous autoimmune) | Prevents the development of nerve conduction velocity deficits. nih.gov | nih.gov |

| Non-obese Diabetic (NOD) Mouse | Type 1 Diabetes (spontaneous autoimmune) | Increased plasma proinsulin and proinsulin:C-peptide ratios precede diabetes onset, suggesting its use as a predictive biomarker. biorxiv.org | biorxiv.org |

Larger Animal Models in Specific Research Contexts

While rodent models are prevalent, larger animal models are sometimes used, particularly when physiological parameters more closely mimic those of humans. For instance, studies on diabetic neuropathy and nephropathy sometimes employ canine models. Research in animal models of type 1 diabetes has consistently shown that C-peptide administration leads to significant improvements in both nerve and kidney function. wikipedia.orgqyaobio.com These effects include decreased urinary albumin excretion and amelioration of diabetes-induced glomerular structural changes. wikipedia.org The use of larger animals can be particularly important for studying cardiovascular effects and for surgical or device-related research where size is a factor.

Immunochemical and Receptor Binding Assays for Research Applications